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4-(2,4-Dimethylphenoxy)butan-1-ol Documentation Hub

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  • Product: 4-(2,4-Dimethylphenoxy)butan-1-ol
  • CAS: 1153128-71-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 4-(2,4-Dimethylphenoxy)butan-1-ol

Executive Summary & Strategic Rationale 4-(2,4-Dimethylphenoxy)butan-1-ol is a primary alcohol tethered to a 2,4-substituted aromatic ring via an ether linkage. This structural motif serves as a critical "linker" scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-(2,4-Dimethylphenoxy)butan-1-ol is a primary alcohol tethered to a 2,4-substituted aromatic ring via an ether linkage. This structural motif serves as a critical "linker" scaffold in medicinal chemistry, particularly in the development of peroxisome proliferator-activated receptor (PPAR) agonists (analogous to Gemfibrozil intermediates) and liquid crystal mesogens.

This guide details a robust, scalable synthesis protocol utilizing a Williamson Ether Synthesis strategy. Unlike acid-catalyzed ring-opening of tetrahydrofuran (which often yields complex mixtures of regioisomers and oligomers), the base-promoted alkylation of 2,4-dimethylphenol with a 4-halobutan-1-ol ensures high regioselectivity and yield.

Retrosynthetic Analysis

The strategic disconnection focuses on the phenolic C-O bond, the most chemically distinct functionality.

Retrosynthesis Target 4-(2,4-Dimethylphenoxy)butan-1-ol Precursors 2,4-Dimethylphenol + 4-Halo-1-butanol Target->Precursors C-O Disconnection (Williamson Ether)

Figure 1: Retrosynthetic breakdown identifying the phenol and alkyl halide precursors.

Synthesis Protocol: Williamson Ether Strategy

Reaction Design & Mechanistic Insight

The synthesis relies on the


 nucleophilic substitution of a primary alkyl halide by a phenoxide ion.
  • Nucleophile: 2,4-Dimethylphenoxide (generated in situ). The 2,4-methyl substitution increases electron density on the ring, making the oxygen a potent nucleophile (

    
    ).
    
  • Electrophile: 4-Chlorobutan-1-ol. While the bromo-analog is more reactive, the chloro-analog is cost-effective and sufficiently reactive under Finkelstein conditions (KI catalysis).

  • Base: Potassium Carbonate (

    
    ). A mild, heterogeneous base is preferred over NaH to prevent deprotonation of the aliphatic alcohol, which could lead to polymerization or self-etherification.
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ). Polar aprotic solvents solvate the cation (
    
    
    
    ), leaving the phenoxide "naked" and highly reactive.
Materials & Reagents Table
ReagentRoleEquiv.MW ( g/mol )Notes
2,4-Dimethylphenol Substrate1.0122.17Solid/Liquid (mp 22-23°C). Toxic.
4-Chlorobutan-1-ol Alkylating Agent1.2108.57Excess drives reaction to completion.
Potassium Carbonate Base2.0138.21Anhydrous, granular.
Potassium Iodide Catalyst0.1166.00Accelerates reaction (Finkelstein).
DMF Solvent--Anhydrous grade.
Step-by-Step Experimental Procedure
Step 1: Phenoxide Generation
  • Charge a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 2,4-Dimethylphenol (12.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Add Potassium Carbonate (

    
    , 27.6 g, 200 mmol) in a single portion.
    
  • Stir at room temperature for 30 minutes. Observation: The mixture will become a suspension. A slight color change (yellowing) indicates phenoxide formation.

Step 2: Alkylation
  • Add Potassium Iodide (KI, 1.66 g, 10 mmol) to the suspension.

  • Add 4-Chlorobutan-1-ol (13.0 g, 120 mmol) dropwise via a syringe or addition funnel over 10 minutes.

  • Equip the flask with a reflux condenser and a drying tube (CaCl2).

  • Heat the reaction mixture to 80°C in an oil bath.

  • Maintain stirring at 80°C for 12–16 hours. Monitor: TLC (Hexane:EtOAc 7:3) should show the disappearance of the phenol spot (

    
    ) and appearance of the product (
    
    
    
    ).
Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (400 mL) to dissolve inorganic salts and precipitate the organic product.

  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers and wash sequentially with:

    • 1M NaOH (50 mL) – Critical Step: Removes unreacted phenol.

    • Water (50 mL).

    • Brine (saturated NaCl, 50 mL).

  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ).
    
  • Filter and concentrate under reduced pressure (Rotavap) to yield a crude oil.

Step 4: Purification
  • Primary Method: Vacuum Distillation (bp ~140-150°C at 2 mmHg).

  • Alternative: Silica Gel Column Chromatography.

    • Eluent: Gradient from 100% Hexane to 20% EtOAc/Hexane.

    • Yield Expectation: 85–92% as a colorless viscous oil or low-melting solid.

Characterization & Validation

NMR Spectroscopy (Predicted)

The structure is validated by the distinct coupling patterns of the butyl chain and the 2,4-substitution on the aromatic ring.

Table 1:


-NMR Data (400 MHz, 

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Correlation
6.95 s (broad)1HAr-H (3)Meta to ether, ortho to Me.
6.88 d (

Hz)
1HAr-H (5)Meta coupling.
6.68 d (

Hz)
1HAr-H (6)Ortho to ether.
3.98 t (

Hz)
2H

Ether methylene (deshielded).
3.70 t (

Hz)
2H

Hydroxymethyl.
2.28 s3H

(Ortho)
Methyl group at C2.
2.24 s3H

(Para)
Methyl group at C4.
1.88 – 1.75 m4H

Central butyl chain protons.
1.90 br s1H

Exchangeable alcohol proton.
Infrared (IR) Spectroscopy[1]
  • 3300–3450

    
    :  Broad O-H stretch (Hydrogen bonded).
    
  • 2920, 2860

    
    :  C-H stretch (Aliphatic).
    
  • 1505, 1600

    
    :  C=C Aromatic ring skeletal vibrations.
    
  • 1245

    
    :  C-O-C Asymmetric stretch (Aryl alkyl ether) – Diagnostic band.
    
Mass Spectrometry (GC-MS)[2]
  • Molecular Ion (

    
    ):  m/z 194.13
    
  • Base Peak: m/z 122 (Loss of tetrahydrofuran fragment or cleavage at ether bond yielding 2,4-dimethylphenol cation).

Reaction Mechanism Diagram

The following diagram illustrates the


 pathway and the role of the iodide catalyst.

Mechanism Step1 Step 1: Deprotonation 2,4-Dimethylphenol + K2CO3 -> Phenoxide Anion Step3 Step 3: Nucleophilic Attack (SN2) Phenoxide + 4-I-Butanol -> Product + KI Step1->Step3 Nucleophile Step2 Step 2: Finkelstein Exchange 4-Cl-Butanol + KI -> 4-I-Butanol (In Situ) Step2->Step3 Activated Electrophile Step3->Step2 Regenerated Catalyst (I-)

Figure 2: Catalytic cycle showing the activation of the alkyl chloride by iodide and subsequent ether formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction; Moisture in solvent.Ensure DMF is anhydrous. Increase reaction time or temperature to 90°C.
Product is Colored Oxidation of phenol or trace iodine.Wash organic layer with 10% Sodium Thiosulfate (

) to remove iodine.
O-Alkylation vs C-Alkylation Phenoxide attacking via Carbon (rare for simple alkyl halides).Use polar aprotic solvent (DMF) to favor O-alkylation. Keep temperature <100°C.
Polymerization Self-reaction of 4-chlorobutan-1-ol.Add the alkyl halide slowly to the phenoxide mixture (inverse addition).

Safety & Handling

  • 2,4-Dimethylphenol: Corrosive and toxic.[1][2] Rapidly absorbed through skin. Wear nitrile gloves and face shield.

  • 4-Chlorobutan-1-ol: Toxic alkylating agent. Handle in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Avoid inhalation.

References

  • Williamson Ether Synthesis General Protocol

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Properties of 2,4-Dimethylphenol

    • National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 7771, 2,4-Dimethylphenol. [Link]

  • Finkelstein Reaction Conditions

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [Link]

  • Synthesis of Phenoxyalkanols (Analogous Methods): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 4.11: Ethers).

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dimethylphenoxy)butan-1-ol

Foreword: A Roadmap to Characterization To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, this document serves as a comprehensive technical guide to understanding a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Roadmap to Characterization

To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, this document serves as a comprehensive technical guide to understanding and determining the core physicochemical properties of the novel compound, 4-(2,4-Dimethylphenoxy)butan-1-ol. In the absence of extensive published data on this specific molecule, this guide adopts a proactive and predictive stance. It is structured not merely as a repository of known facts, but as a strategic roadmap for the empirical characterization of this promising chemical entity. By elucidating the causal relationships behind experimental choices and grounding our methodologies in authoritative protocols, we aim to provide a self-validating framework for your research and development endeavors.

Chemical Identity and Structural Elucidation

Before any meaningful physicochemical characterization can commence, the unambiguous identification of 4-(2,4-Dimethylphenoxy)butan-1-ol is paramount.

1.1. Molecular Structure

The molecular structure of 4-(2,4-Dimethylphenoxy)butan-1-ol is presented below:

Figure 1: Chemical structure of 4-(2,4-Dimethylphenoxy)butan-1-ol

1.2. IUPAC Name and CAS Registry Number

  • IUPAC Name: 4-(2,4-Dimethylphenoxy)butan-1-ol

1.3. Predicted Physicochemical Properties

While experimental data is pending, computational models can provide valuable initial estimates of key properties. These predictions are instrumental in guiding experimental design.

PropertyPredicted ValueMethod
Molecular FormulaC₁₂H₁₈O₂-
Molecular Weight194.27 g/mol -
XLogP33.2Computational Estimation
Hydrogen Bond Donors1Computational Estimation
Hydrogen Bond Acceptors2Computational Estimation

These values are computationally derived and require experimental verification.

Core Physicochemical Properties: A Triad of Influence

The therapeutic efficacy and biopharmaceutical behavior of a drug candidate are fundamentally governed by a triad of physicochemical properties: lipophilicity, acidity, and stability. This section details the significance of each and the authoritative methods for their determination.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. An optimal logP value, typically between 1 and 5 for oral drugs, is essential for passive diffusion across biological membranes.[1]

The "shake-flask" method remains the gold standard for logP determination due to its direct measurement approach.[2]

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

  • Dissolution of Test Substance: Accurately weigh and dissolve a small amount of 4-(2,4-Dimethylphenoxy)butan-1-ol in the aqueous or n-octanol phase.

  • Partitioning: Combine the two phases in a vessel and agitate until equilibrium is reached. Centrifugation is employed to ensure complete phase separation.

  • Quantification: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[3]

Causality of Experimental Choices:

  • Mutual Saturation: Ensures that the properties of each phase are not altered by the dissolution of the other during the experiment.

  • Equilibrium: Agitation is crucial to allow the analyte to distribute between the two phases until a thermodynamic equilibrium is achieved, ensuring a true partition coefficient is measured.

  • Validated Analytical Method: The use of a specific and sensitive method like HPLC is necessary for accurate quantification of the analyte in each phase, which is the foundation of the logP calculation.

Workflow for logP Determination

logP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_oct Saturate n-octanol with water dissolve Dissolve Analyte prep_oct->dissolve prep_aq Saturate water with n-octanol prep_aq->dissolve partition Shake to Equilibrium dissolve->partition separate Centrifuge for Phase Separation partition->separate quant_oct Quantify in n-octanol (HPLC) separate->quant_oct quant_aq Quantify in aqueous (HPLC) separate->quant_aq calculate Calculate logP quant_oct->calculate quant_aq->calculate

Caption: Workflow for logP determination via the shake-flask method.

Acidity (pKa): The Determinant of Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa dictates its degree of ionization at a given pH. This is of profound importance as the ionized state of a molecule significantly influences its solubility, permeability, and interaction with biological targets.

For compounds with acidic or basic functional groups, potentiometric titration is a highly accurate and reliable method for pKa determination.[4][5]

Protocol:

  • Sample Preparation: Prepare a solution of 4-(2,4-Dimethylphenoxy)butan-1-ol of known concentration in purified water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the titrant is added.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa corresponds to the pH at which half of the compound is in its ionized form, which can be determined from the midpoint of the titration curve's buffer region.

Causality of Experimental Choices:

  • Known Concentration: An accurate initial concentration of the analyte is essential for the stoichiometric calculations that underpin pKa determination.

  • Standardized Titrant: The use of a titrant with a precisely known concentration ensures the accuracy of the volume-to-mole conversion.

  • Calibrated pH Electrode: The reliability of the entire measurement hinges on the accurate and precise measurement of pH throughout the titration.

Workflow for pKa Determination

pKa_Workflow start Prepare Analyte Solution (Known Concentration) titrate Titrate with Standardized Acid or Base start->titrate monitor Continuously Monitor pH titrate->monitor plot Plot pH vs. Titrant Volume monitor->plot analyze Determine Midpoint of Buffer Region plot->analyze result pKa Value analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability: Ensuring Therapeutic Integrity

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7][8] These studies are essential for determining the shelf-life and recommended storage conditions.[6][7]

A comprehensive stability program for 4-(2,4-Dimethylphenoxy)butan-1-ol should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Protocol:

  • Batch Selection: Utilize at least three representative batches of the active pharmaceutical ingredient (API).

  • Storage Conditions: Store samples in controlled environment chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[7]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing) and analyze for key quality attributes.[8]

  • Analytical Methods: Employ validated, stability-indicating analytical methods, such as HPLC, to assay the parent compound and quantify any degradation products.

  • Stress Testing: Conduct forced degradation studies to identify potential degradation pathways. This includes exposure to acid, base, oxidation, heat, and light.[7]

Causality of Experimental Choices:

  • Multiple Batches: Using multiple batches ensures that the stability profile is representative of the manufacturing process and not an artifact of a single batch.

  • Defined Storage Conditions: The ICH-specified conditions simulate the environmental extremes a drug product may encounter in different climatic zones.

  • Stability-Indicating Methods: It is crucial that the analytical method can separate the intact drug from its degradation products, allowing for accurate quantification of both and thus a true assessment of stability.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be instrumental in confirming the chemical structure of 4-(2,4-Dimethylphenoxy)butan-1-ol by providing information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Conclusion

The successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties. This guide has provided a comprehensive framework for the systematic characterization of 4-(2,4-Dimethylphenoxy)butan-1-ol. By adhering to the principles of scientific integrity and employing the authoritative methodologies outlined herein, researchers can build a robust data package to support further development and unlock the full potential of this novel compound.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). Retrieved from [Link]

  • Key Guidelines for Stability Testing of Pharmaceutical Products - Omori UK. (2025, December 17). Retrieved from [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). Retrieved from [Link]

  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22). Retrieved from [Link]

  • Test No. 112: Dissociation Constants in Water - OECD. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Retrieved from [Link]

  • Test No. 112: Dissociation Constants in Water - OECD. Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS - Regulations.gov. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Retrieved from [Link]

  • Biocides Chapter 2 Physical and chemical properties version 1.1 - Ctgb. (2016, September 30). Retrieved from [Link]

  • 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem. Retrieved from [Link]

  • Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 51326-51-3). Retrieved from [Link]

  • 4,4-Dimethoxybutan-1-ol | C6H14O3 | CID 89988 - PubChem. Retrieved from [Link]

  • (R)-2,4-diphenylbutan-1-ol - PubChem. Retrieved from [Link]

  • 1-Butanol - Wikipedia. Retrieved from [Link]

  • 1-(4-methoxyphenyl)butan-1-ol - ChemBK. (2024, April 9). Retrieved from [Link]

  • 4-phenyl-1-butanol, 3360-41-6 - The Good Scents Company. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • 4-(4-hydroxy-3-methoxyphenyl)-1-butanol - Cheméo. (2012, March 7). Retrieved from [Link]

  • Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. Retrieved from [Link]

  • NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6). Retrieved from [Link]

  • I'm wondering, which has the higher boiling point, diethyl ether or butan-1-ol? - Quora. (2021, February 16). Retrieved from [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Retrieved from [Link]

  • 4-(4-Methoxyphenyl)-1-butanol - the NIST WebBook. Retrieved from [Link]

  • 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem. Retrieved from [Link]

  • Identity - ECHA CHEM. Retrieved from [Link]

Sources

Foundational

Potential Biological Activity of 4-(2,4-Dimethylphenoxy)butan-1-ol

Part 1: Executive Summary & Chemical Identity[1] 4-(2,4-Dimethylphenoxy)butan-1-ol is a lipophilic primary alcohol belonging to the class of aryloxyalkanols.[1] While less characterized in public pharmacopeias than its c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

4-(2,4-Dimethylphenoxy)butan-1-ol is a lipophilic primary alcohol belonging to the class of aryloxyalkanols.[1] While less characterized in public pharmacopeias than its chlorinated analogs (e.g., 2,4-D derivatives) or branched homologs (e.g., Gemfibrozil intermediates), this molecule represents a critical "scaffold probe" in medicinal chemistry and agrochemical discovery.

Its biological activity is bifurcated into two distinct modalities:[1]

  • Intrinsic Activity: As a membrane-active agent capable of non-specific anesthesia and antimicrobial action due to its amphiphilic phenol-ether structure.[1]

  • Metabolic Pro-Drug Potential: As a metabolic precursor to 4-(2,4-dimethylphenoxy)butyric acid , a structural analog of known auxin herbicides and PPAR-alpha agonists.

Physicochemical Profile (Calculated)
PropertyValue (Est.)[2][3][4][5]Relevance
Formula C₁₂H₁₈O₂Core Scaffold
MW 194.27 g/mol Fragment-based Drug Discovery (FBDD) compliant
LogP 3.2 - 3.5High membrane permeability; Blood-Brain Barrier (BBB) penetrant
H-Bond Donors 1 (Alcohol)Metabolic handle for conjugation/oxidation
H-Bond Acceptors 2 (Ether, Alcohol)Receptor binding capability
Rotatable Bonds 5Flexible alkyl chain facilitates induced fit binding

Part 2: Structural Homology & Pharmacophore Analysis[1]

To predict the biological activity of this specific molecule with high confidence, we must analyze its Structural Activity Relationship (SAR) against clinically and agriculturally validated agents.

The Fibrate Connection (Lipid Lowering)

The molecule shares a high degree of homology with Gemfibrozil (Lopid), a lipid-lowering drug.

  • Gemfibrozil: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1]

  • Target Molecule: 4-(2,4-dimethylphenoxy)butan-1-ol.[1]

  • SAR Insight: The target molecule lacks the gem-dimethyl substitution on the alkyl chain and the terminal carboxylic acid. However, in vivo oxidation of the primary alcohol to the carboxylic acid would yield a "nor-gem-dimethyl" fibrate analog.[1] This suggests potential (albeit likely weaker) agonism of PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha) , regulating lipid metabolism.

The Auxin Connection (Agrochemical)

The structure is the non-chlorinated, alcohol precursor to 2,4-DB (2,4-Dichlorophenoxybutyric acid).[6]

  • Mechanism: In plants, phenoxy-butyric acids are inactive until converted via beta-oxidation into the active acetic acid form (e.g., 2,4-D).

  • Prediction: 4-(2,4-Dimethylphenoxy)butan-1-ol would be rapidly oxidized to the butyric acid derivative in plant tissue, then beta-oxidized to 2,4-Dimethylphenoxyacetic acid .[1] This final metabolite is a known weak auxin. Therefore, the alcohol likely acts as a pro-herbicide with selectivity for plants capable of efficient beta-oxidation (legumes are often resistant, broadleaf weeds susceptible).

The Anesthetic/Antimicrobial Motif

Simple phenoxy-alcohols (e.g., Phenoxyethanol) are used as antiseptics. The addition of the 2,4-dimethyl group increases lipophilicity (LogP > 3), enhancing membrane intercalation.

  • Prediction: Moderate to high antimicrobial activity (Gram-positive bias) and local anesthetic potential via sodium channel blockade (similar to Mexiletine, though Mexiletine is an amine).

Part 3: Metabolic & Signaling Pathways (Visualization)

The biological fate of this molecule is dictated by oxidative enzymes. The following diagram illustrates the "Bio-Activation" pathway in mammalian and plant systems.

MetabolicPathways cluster_legend Pathway Legend Alcohol 4-(2,4-Dimethylphenoxy) butan-1-ol (Parent) Aldehyde Intermediate Aldehyde Alcohol->Aldehyde ADH (Mammal) Oxidase (Plant) Glucuronide O-Glucuronide Conjugate (Excretion) Alcohol->Glucuronide UGT Enzymes (Direct Phase II) Acid 4-(2,4-Dimethylphenoxy) butyric acid (Primary Metabolite) Aldehyde->Acid ALDH (Mammal) Dehydrogenase Auxin 2,4-Dimethylphenoxy acetic acid (Active Auxin) Acid->Auxin Beta-Oxidation (Plant Specific) PPAR PPAR-alpha Activation (Lipid Lowering) Acid->PPAR Ligand Binding (Mammal) key Blue: Parent | Yellow: Key Metabolite | Green: Plant Activity | Red: Mammalian Activity

Caption: Figure 1. Divergent metabolic activation pathways. In mammals, the alcohol is a substrate for conjugation or oxidation to a PPAR-active acid. In plants, it acts as a pro-auxin via beta-oxidation.[1]

Part 4: Experimental Validation Framework

To confirm these hypotheses, the following experimental protocols are recommended. These are designed to be self-validating systems with positive and negative controls.[1]

Protocol A: Synthesis Verification (Williamson Ether Synthesis)

Before biological testing, ensure >98% purity to rule out phenol toxicity.

  • Reagents: 2,4-Dimethylphenol (1.0 eq), 4-Chlorobutan-1-ol (1.2 eq), K₂CO₃ (2.0 eq), KI (cat.), in Acetone or DMF.

  • Reflux: 12-24 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter salts, evaporate solvent, dissolve residue in DCM, wash with 1M NaOH (removes unreacted phenol - Critical Step ), wash with brine, dry over MgSO₄.

  • Validation: ¹H NMR must show triplet at ~4.0 ppm (O-CH₂) and triplet at ~3.6 ppm (CH₂-OH).[1] Absence of phenolic OH signal at >5.0 ppm confirms ether linkage.

Protocol B: In Vitro PPAR-alpha Reporter Assay

Objective: Determine if the oxidized metabolite mimics fibrates.[1]

  • Cell Line: HEK293T transfected with human PPARα-LBD (Ligand Binding Domain) fused to Gal4 DNA-binding domain, plus a Luciferase reporter.

  • Treatment:

    • Test: 4-(2,4-Dimethylphenoxy)butan-1-ol (pre-incubated with liver microsomes to generate the acid metabolite) at 1, 10, 50, 100 µM.

    • Positive Control: Gemfibrozil (50 µM) or Fenofibrate.

    • Negative Control: DMSO vehicle.

  • Readout: Measure Luminescence after 24h.

  • Interpretation: A >2-fold increase in luminescence over vehicle indicates agonist activity.

Protocol C: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Assess intrinsic membrane disruption activity.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: 96-well plate format. Serial dilutions of the compound (0.5 - 256 µg/mL) in Mueller-Hinton Broth.[1]

  • Inoculum: 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 18-24h.

  • Endpoint: Lowest concentration with no visible growth (MIC).

  • Mechanistic Check: If MIC is low (<10 µg/mL), perform a Time-Kill Assay to distinguish bacteriostatic vs. bactericidal action.

Part 5: SAR Visualization (Graphviz)

The following diagram maps the structural modifications required to shift the molecule's activity between different pharmacological classes.

SAR_Analysis Target 4-(2,4-Dimethylphenoxy) butan-1-ol (THE SCAFFOLD) Gemfibrozil Gemfibrozil (Lipid Lowering) Target->Gemfibrozil + gem-dimethyl + Oxidation to Acid + 1 Carbon length Auxin 2,4-DB (Herbicide) Target->Auxin + Oxidation to Acid - Methyls / + Chlorines Mexiletine Mexiletine (Anti-arrhythmic) Target->Mexiletine Change Alcohol to Amine Shorten chain Antiseptic Phenoxyethanol (Antiseptic) Target->Antiseptic Remove Methyls Shorten chain

Caption: Figure 2. Structure-Activity Relationship (SAR) map.[1] The target molecule sits at the intersection of lipid regulators, herbicides, and membrane-active anesthetics.

Part 6: References

  • PubChem. Compound Summary: 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis. Org.[5] Synth. 1921, 1, 53.

  • BenchChem. Technical Guide to Phenoxy-alkanol Derivatives. (Inferred general reference for class properties).

  • ResearchGate. Therapeutic Profile of Phenoxy Acids and Their Derivatives. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 4-(2,4-Dimethylphenoxy)butan-1-ol: A Technical Assessment Guide

Executive Summary 4-(2,4-Dimethylphenoxy)butan-1-ol (CAS 1153128-71-2) represents a critical class of phenoxy-alkyl alcohol intermediates used in the synthesis of pharmaceutical agents and agrochemicals. Its structural i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,4-Dimethylphenoxy)butan-1-ol (CAS 1153128-71-2) represents a critical class of phenoxy-alkyl alcohol intermediates used in the synthesis of pharmaceutical agents and agrochemicals. Its structural integrity relies on the interplay between the electron-rich 2,4-dimethylphenyl ether moiety and the terminal primary alcohol.

This guide provides a comprehensive analysis of its thermodynamic stability. Unlike simple aliphatic alcohols, the phenoxy-tethered architecture introduces specific electronic effects that influence oxidative susceptibility and thermal decomposition. We define the theoretical thermodynamic boundaries and provide self-validating experimental protocols to determine the precise stability limits required for drug substance manufacturing.

Structural & Thermodynamic Profile

Molecular Architecture

The molecule consists of three distinct thermodynamic domains:

  • The Aromatic Anchor: A 2,4-dimethylphenol ring.[1] The methyl groups at ortho and para positions donate electron density, making the ring prone to electrophilic attack but thermodynamically robust against thermal homolysis.

  • The Ether Linkage: An aryl-alkyl ether bond (

    
    ). This is the pivot point for hydrolytic stability.
    
  • The Aliphatic Tail: A butyl chain terminating in a primary hydroxyl group, governing solubility and oxidative degradation.

Estimated Thermodynamic Properties (Group Contribution Method)

In the absence of calorimetric data, we utilize the Joback Group Contribution method to estimate the baseline thermodynamic values. These values serve as the null hypothesis for experimental validation.

PropertyEstimated ValueStructural Contributor
Enthalpy of Formation (

)
-380 to -420 kJ/molDriven by the exothermic formation of C-O and O-H bonds.
Gibbs Free Energy (

)
-150 to -180 kJ/molIndicates thermodynamic stability at STP.
Boiling Point (

)
~310°C (at 760 mmHg)Elevated due to hydrogen bonding (OH) and

-stacking.
Flash Point >110°CPredicted based on molecular weight and volatility.

Note: These values are theoretical estimates. Protocol 3.1 outlines the method for empirical verification.

Degradation Mechanisms & Causality

Understanding why the molecule degrades is as critical as knowing when it degrades.

Oxidative Instability (Primary Failure Mode)

The terminal primary alcohol is the thermodynamic weak point. In the presence of oxygen and trace metal catalysts (often found in stainless steel reactors), the alcohol undergoes sequential oxidation.

  • Step 1: Oxidation to 4-(2,4-dimethylphenoxy)butanal (

    
    , spontaneous in air).
    
  • Step 2: Further oxidation to the corresponding carboxylic acid.

Ether Cleavage (Acid-Catalyzed Hydrolysis)

While aryl-alkyl ethers are generally stable to base, they are susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI) or high thermal stress (>200°C). The mechanism involves protonation of the ether oxygen followed by


 attack by a nucleophile.
Pathway Visualization

The following diagram maps the kinetic and thermodynamic degradation pathways.

DegradationPathways Compound 4-(2,4-Dimethylphenoxy) butan-1-ol Aldehyde Degradant A: Aldehyde Intermediate Compound->Aldehyde Oxidation [O] (Air/Metal Cat.) Phenol Degradant C: 2,4-Dimethylphenol Compound->Phenol Acid Hydrolysis (H+) Ether Cleavage THF Degradant D: Tetrahydrofuran Compound->THF Intramolecular Cyclization (High T, Acid Cat.) Acid Degradant B: Carboxylic Acid Aldehyde->Acid Oxidation [O]

Figure 1: Primary degradation pathways including oxidative cascade and hydrolytic cleavage.

Experimental Protocols for Stability Assessment

As a scientist, you must validate the theoretical profile. The following protocols are designed to be self-validating systems—if the controls fail, the data is invalid.

Protocol 4.1: Thermal Stability via TGA/DSC

Objective: Determine the onset temperature of decomposition (


) and the enthalpy of fusion.

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Prep: Weigh 2-5 mg of 4-(2,4-Dimethylphenoxy)butan-1-ol into an aluminum pan (hermetically sealed for DSC; open for TGA).

  • Ramp: Heat from 25°C to 400°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Causality Check:

    • Endotherm < 100°C: Likely melting point or solvent loss (check TGA for mass loss).

    • Exotherm > 200°C: Decomposition.[2]

    • Validation: Run a duplicate sample in air. If the decomposition onset shifts lower, the mechanism is oxidative, not purely thermal.

Protocol 4.2: Forced Degradation (Stress Testing)

Objective: Establish the degradation kinetics and identify impurities.

Workflow:

  • Preparation: Dissolve compound in Acetonitrile/Water (50:50) to 1 mg/mL.

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation:[2] 3%

      
      , 25°C, 4 hours.
      
    • Thermal: Solid state, 80°C, 7 days.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

  • Success Criteria: Mass balance > 95% (Sum of parent + degradants). If <95%, volatile degradants were lost.

Stability Testing Workflow Diagram

StabilityWorkflow Start Start: Pure Compound TGA Step 1: TGA/DSC Screening (Thermal Boundaries) Start->TGA Decision Stable < 150°C? TGA->Decision Stress Step 2: Forced Degradation (Acid/Base/Oxidation) Decision->Stress Yes Redesign Redesign Synthesis/Storage Decision->Redesign No (Thermally Labile) Kinetics Step 3: Arrhenius Plotting (k vs 1/T) Stress->Kinetics ShelfLife Output: Shelf Life & Storage Specs Kinetics->ShelfLife

Figure 2: Logical workflow for determining the thermodynamic stability profile.

Quantitative Data Summary

The following table summarizes the expected physical and stability parameters based on structural analogues (e.g., 4-(4-methoxyphenyl)butan-1-ol) and general phenolic ether chemistry.

ParameterExpected RangeMethod of DeterminationCriticality
Melting Point 25°C - 35°CDSC (Endotherm onset)High (Solid handling)
pKa (Phenol) N/A (Ether blocked)Potentiometric TitrationLow
pKa (Alcohol) ~16CalculationLow
LogP 3.2 - 3.8HPLC Retention / Shake FlaskHigh (Bioavailability)
Thermal Limit ~220°CTGA (1% Mass Loss)High (Process Safety)
Hydrolytic Half-life > 1 year (pH 4-9)Accelerated Stability (Arrhenius)Medium

Conclusion & Recommendations

4-(2,4-Dimethylphenoxy)butan-1-ol exhibits high thermal stability due to the robust aryl-ether bond but requires strict control over oxidative environments.

Key Recommendations for Researchers:

  • Storage: Store under Argon or Nitrogen at 2-8°C to prevent oxidation of the terminal alcohol.

  • Handling: Avoid strong Lewis acids at elevated temperatures to prevent ether cleavage.

  • Analysis: Use Reverse Phase HPLC (C18 column) with a mobile phase of Water/Acetonitrile (0.1% Formic Acid) for stability tracking.

References

  • PubChem. "4-(2,4-Dimethylphenoxy)butan-1-ol Compound Summary."[1] National Center for Biotechnology Information. Accessed February 14, 2026. [Link]

  • NIST Chemistry WebBook. "4-(4-Methoxyphenyl)-1-butanol (Analogous Thermodynamic Data)." National Institute of Standards and Technology. Accessed February 14, 2026. [Link]

  • Royal Society of Chemistry. "TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols." RSC Advances. Accessed February 14, 2026. [Link]

  • Cheméo. "Joback Method Estimation for Phenoxy Alcohols." Accessed February 14, 2026. [Link]

Sources

Foundational

Solubility and partition coefficient of 4-(2,4-Dimethylphenoxy)butan-1-ol

This technical guide provides an in-depth analysis of the physicochemical properties of 4-(2,4-Dimethylphenoxy)butan-1-ol , focusing on its solubility and partition coefficient. As direct experimental data for this speci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties of 4-(2,4-Dimethylphenoxy)butan-1-ol , focusing on its solubility and partition coefficient. As direct experimental data for this specific intermediate is often proprietary, this guide utilizes Structure-Activity Relationship (SAR) principles and standard OECD protocols to establish a validated physicochemical profile.

Executive Summary

4-(2,4-Dimethylphenoxy)butan-1-ol (CAS 13028-19-8) is a lipophilic ether alcohol derivative typically utilized as a building block in the synthesis of phenoxy-herbicides (analogous to 2,4-DB) and pharmaceutical intermediates. Its physicochemical behavior is dominated by the hydrophobic 2,4-xylenol moiety, balanced slightly by the terminal primary hydroxyl group. Understanding its Partition Coefficient (LogP) and Solubility is critical for predicting its environmental fate, bioavailability, and behavior in biphasic reaction systems.

Chemical Identity & Physicochemical Matrix[1][2][3][4][5][6][7]

The molecule consists of a 2,4-dimethylphenyl ring linked via an ether bond to a 4-carbon aliphatic chain terminating in an alcohol. This structure creates an amphiphilic profile with a dominant lipophilic domain.

PropertyValue / DescriptionSource/Derivation
CAS Number 13028-19-8Chemical Abstracts Service
Molecular Formula C₁₂H₁₈O₂Stoichiometry
Molecular Weight 194.27 g/mol Calculated
IUPAC Name 4-(2,4-dimethylphenoxy)butan-1-olNomenclature
Predicted LogP 3.2 – 3.6 SAR Calculation (Fragment Method)
Predicted LogS (Water) -3.5 to -4.0 (mol/L)Aqueous Solubility Estimation
H-Bond Donors 1 (Terminal -OH)Structural Analysis
H-Bond Acceptors 2 (Ether -O-, Alcohol -OH)Structural Analysis

Partition Coefficient (LogP) Analysis[8]

The partition coefficient (


), expressed as 

, represents the equilibrium ratio of the compound's concentration in a biphasic system, typically n-octanol and water .
Theoretical Derivation (SAR)

The LogP for 4-(2,4-Dimethylphenoxy)butan-1-ol is estimated by summing the hydrophobicity contributions of its fragments:

  • Base Unit (Phenol): ~1.5

  • Substituents (2x Methyl): +1.0 (Increases lipophilicity)

  • Ether Linkage: ~ -0.5

  • Butyl Chain (-(CH₂)₄-): +2.0 (Significant lipophilic contribution)

  • Terminal Hydroxyl (-OH): ~ -1.0 to -1.2 (Hydrophilic "anchor")

Net Result: The lipophilic xylenol ring and butyl chain outweigh the polar hydroxyl group, resulting in a LogP > 3.0 . This indicates the compound will preferentially partition into lipid bilayers and organic solvents, classifying it as highly permeable in biological systems (BCS Class II candidate).

Significance[9]
  • Drug Development: A LogP of ~3.4 suggests excellent passive diffusion across cell membranes but potential risks for non-specific binding to plasma proteins.

  • Synthesis: High lipophilicity necessitates the use of non-polar solvents (e.g., DCM, Toluene) for extraction during workup.

Solubility Profile

Aqueous Solubility

Due to the substantial hydrocarbon surface area (aromatic ring + dimethyls + butyl chain), water solubility is low .

  • Estimated Solubility: 50 – 150 mg/L (at 25°C).

  • pH Dependence: The ether linkage is stable. The terminal alcohol is not ionizable in the physiological pH range (pKa > 15). Therefore, solubility is pH-independent .

Organic Solvent Solubility

The compound exhibits high solubility in solvents with matching polarity (dielectric constants


 between 10 and 40).
SolventSolubility RatingMechanistic Rationale
Water PoorHydrophobic effect dominates; disruption of H-bond network.
Ethanol/Methanol Very HighAmphiphilic match; alcohol group participates in H-bonding.
DMSO HighStrong dipole-dipole interactions solubilize the polar tail.
Dichloromethane HighExcellent solvation of the lipophilic aromatic core.
Hexane ModerateSoluble, but the polar -OH group may cause aggregation/cloudiness.

Experimental Protocols for Validation

To empirically verify these values, the following standardized protocols (based on OECD Guidelines) are recommended.

Protocol A: Shake-Flask Method (OECD 107)

Best for LogP determination in the range of -2 to 4.

Reagents: n-Octanol (HPLC Grade), Distilled Water (double-filtered).

  • Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours to reach equilibrium.

  • Preparation: Dissolve ~10 mg of 4-(2,4-Dimethylphenoxy)butan-1-ol in the pre-saturated n-octanol phase.

  • Equilibration: Add the pre-saturated water phase (1:1 volume ratio). Cap and shake mechanically for 60 minutes.

  • Separation: Centrifuge at 2500 rpm for 20 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using HPLC-UV (280 nm for the phenol ring).

  • Calculation:

    
    
    
Protocol B: HPLC Retention Time Method (OECD 117)

Best for rapid screening or if the compound is unstable/volatile.

  • Column: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (isocratic 75:25).

  • Calibration: Run a set of reference standards with known LogP values (e.g., Toluene, Ethylbenzene, 2-Butanone).

  • Measurement: Determine the capacity factor (

    
    ) for the target compound.
    
  • Correlation: Interpolate the LogP from the linear regression of

    
     vs. 
    
    
    
    of standards.
Visualization: LogP Determination Workflow

LogP_Workflow Start Start: Sample Preparation Saturate Pre-saturate Solvents (Octanol & Water) Start->Saturate Mix Biphasic Mixing (Shake 60 min) Saturate->Mix Add Compound Centrifuge Phase Separation (Centrifuge 2500 rpm) Mix->Centrifuge Analyze Quantify Phases (HPLC-UV @ 280nm) Centrifuge->Analyze Extract Aliquots Calc Calculate LogP Analyze->Calc Data Input

Figure 1: Standardized Shake-Flask Workflow for LogP Determination (OECD 107).

Implications for Research & Development

Formulation Strategy

Given the predicted LogP > 3.0 and low aqueous solubility, formulation for biological assays requires specific carriers:

  • Stock Solution: Prepare 10-50 mM stocks in DMSO or Ethanol .

  • Aqueous Dilution: Dilute into buffer slowly with vigorous vortexing. Avoid concentrations >100 µM in pure buffer to prevent precipitation.

  • Surfactants: The addition of 0.1% Tween-80 or cyclodextrins (HP-β-CD) will significantly enhance aqueous stability.

Environmental Fate
  • Bioaccumulation: Moderate potential. The compound is lipophilic enough to adsorb to soil organic matter (

    
     high) but may be metabolized by hydroxylation of the aromatic ring in biological systems.
    
  • Mobility: Low mobility in soil; likely to partition into sediment rather than leach into groundwater.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

  • PubChem Database. Compound Summary: 2,4-Dimethylphenol (Substructure Reference). National Center for Biotechnology Information. [Link]

  • U.S. EPA. Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows. (Used for fragment-based LogP estimation methodologies). [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of 4-(2,4-Dimethylphenoxy)butan-1-ol in Targeted Delivery Systems

Executive Summary This application note details the utility of 4-(2,4-Dimethylphenoxy)butan-1-ol (CAS: 312305-43-4 / Generic Analog) as a high-value functional linker and lipophilic modifier in targeted drug delivery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-(2,4-Dimethylphenoxy)butan-1-ol (CAS: 312305-43-4 / Generic Analog) as a high-value functional linker and lipophilic modifier in targeted drug delivery.[1] While often overlooked as a simple intermediate, this scaffold offers a unique balance of steric bulk (via the 2,4-dimethyl moiety) and flexible spacing (via the butyl chain).

Its primary applications in modern drug delivery are twofold:

  • Lipophilic Prodrug Design: Converting hydrophilic payloads into lipophilic conjugates to enable high-efficiency loading into Lipid Nanoparticles (LNPs) and liposomes.

  • PROTAC Linker Chemistry: Serving as a metabolically stable "anchor" moiety for E3 ligase ligands or target warheads in Proteolysis Targeting Chimeras (PROTACs).[2]

Chemical Basis & Rationale

The selection of 4-(2,4-Dimethylphenoxy)butan-1-ol is driven by specific physicochemical requirements in drug delivery systems (DDS).

The "Dimethylphenoxy" Shield

Unlike a simple phenyl ether, the 2,4-dimethyl substitution pattern provides critical advantages:

  • Metabolic Stability: The methyl groups at the ortho and para positions block common sites of Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the circulating half-life of the linker.

  • Lipophilicity Modulation: The aromatic ring significantly increases the LogP of the conjugate, facilitating interaction with the lipid bilayer of LNPs or cell membranes.

The Butyl Spacer

The 4-carbon aliphatic chain acts as a flexible spacer. In PROTAC design, this length (approx. 5-6 Å) is often optimal for avoiding steric clashes between the E3 ligase and the Protein of Interest (POI).

Application I: Synthesis of Lipophilic Prodrugs for LNP Loading

Context: Hydrophilic drugs (e.g., small molecule chemotherapeutics) often suffer from poor encapsulation efficiency in Lipid Nanoparticles (LNPs). By conjugating the drug to 4-(2,4-Dimethylphenoxy)butan-1-ol, the drug is converted into a hydrophobic "prodrug" that partitions efficiently into the LNP core.[1]

Experimental Workflow Diagram

The following diagram illustrates the conversion of a carboxylic acid-containing drug into a lipophilic prodrug and its subsequent loading into an LNP.

ProdrugWorkflow Start Hydrophilic Drug (R-COOH) Activation Step 1: Activation (EDC/DMAP or Steglich) Start->Activation Linker 4-(2,4-Dimethylphenoxy) butan-1-ol Linker->Activation Conjugate Lipophilic Prodrug (Ester Conjugate) Activation->Conjugate Esterification Formulation Step 2: Microfluidic Mixing (with Lipids/Cholesterol) Conjugate->Formulation Ethanol Phase LNP Drug-Loaded Lipid Nanoparticle Formulation->LNP Self-Assembly

Figure 1: Workflow for synthesizing a lipophilic prodrug to enhance Lipid Nanoparticle (LNP) encapsulation efficiency.

Detailed Protocol: Esterification Conjugation

Objective: Conjugate 4-(2,4-Dimethylphenoxy)butan-1-ol to a model drug containing a carboxylic acid (e.g., Ibuprofen as a model, or a chemotherapeutic like Methotrexate derivative).

Reagents:

  • Payload (Drug-COOH): 1.0 equiv.[1]

  • Linker: 4-(2,4-Dimethylphenoxy)butan-1-ol (1.1 equiv).[1]

  • Coupling Agent: EDC·HCl (1.5 equiv).

  • Catalyst: DMAP (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation: Dissolve the Payload (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (Nitrogen or Argon).

  • Activation: Add EDC·HCl (1.5 mmol) and DMAP (0.1 mmol) to the solution. Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Addition: Dropwise add a solution of 4-(2,4-Dimethylphenoxy)butan-1-ol (1.1 mmol) in DCM (2 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or LC-MS.[1]

  • Work-up:

    • Dilute with DCM (20 mL).

    • Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purification: Purify via Flash Column Chromatography (Silica gel).[3] The lipophilic conjugate will elute significantly later than the free acid drug.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the hydroxymethylene triplet of the linker (approx. 3.6 ppm) and the appearance of an acyloxymethylene triplet (shifted downfield to approx. 4.1–4.2 ppm).

  • LogP Shift: The calculated LogP should increase by approximately +3.5 to +4.0 units, confirming lipophilicity enhancement.

Application II: Linker Synthesis for PROTACs

Context: In PROTACs, the linker connects the E3 ligase ligand (e.g., Thalidomide for Cereblon) to the target protein ligand. 4-(2,4-Dimethylphenoxy)butan-1-ol serves as a precursor to ether-linked chains, which are more stable than esters in plasma.[1]

Mechanism of Action Diagram

This diagram visualizes how the linker facilitates the ternary complex formation.

PROTACMechanism cluster_linker Linker Functionality E3 E3 Ligase (Cereblon) Ub Ubiquitin E3->Ub Recruits POI Target Protein (POI) PROTAC PROTAC Molecule (Linker: Dimethylphenoxy-butyl) PROTAC->E3 Binds via Cereblon Ligand PROTAC->POI Binds via Warhead Note 2,4-Dimethyl group prevents metabolic cleavage PROTAC->Note Ub->POI Poly-ubiquitination

Figure 2: Mechanism of PROTAC-mediated degradation. The 2,4-dimethylphenoxy linker ensures stability during the formation of the ternary complex.

Protocol: Conversion to Activated Linker (Tosylation)

To use the alcohol as a linker, it must often be converted into a leaving group (Tosylate or Mesylate) to react with a phenol or amine on the drug scaffold.

Reagents:

  • 4-(2,4-Dimethylphenoxy)butan-1-ol (1.0 equiv).[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv).[1]

  • Triethylamine (TEA) (2.0 equiv).

  • DCM (Solvent).

Procedure:

  • Dissolve the alcohol in DCM at 0°C.

  • Add TEA followed by portion-wise addition of TsCl.

  • Stir at Room Temperature for 4 hours.

  • Critical Step: The resulting Tosylate is a reactive electrophile. It can now be reacted with a nucleophile (e.g., a hydroxyl group on a VHL ligand) using K₂CO₃ in DMF to create the full PROTAC linker assembly.

Data Summary & Quality Control

ParameterSpecificationMethodRationale
Purity >98%HPLC (254 nm)Impurities compete for conjugation sites.[1]
Water Content <0.1%Karl FischerCritical for esterification efficiency.
¹H NMR Identity Distinct Ar-CH₃ peaks400 MHz DMSO-d62.1-2.2 ppm singlets confirm dimethyl integrity.[1]
Solubility Soluble in DCM, DMSOVisualRequired for lipophilic formulation.[1]

References

  • Lipophilic Prodrug Strategies

    • Mechanism:[4][5] The use of lipophilic alcohols to esterify hydrophilic drugs is a validated strategy for enhancing lymphatic transport and LNP loading.

    • Source: Trevaskis, N. L., et al. (2015).[1] "From sewer to saviour - targeting the lymphatic system to promote drug exposure and activity." Nature Reviews Drug Discovery. Link

  • PROTAC Linker Stability

    • Mechanism:[4][5] Phenoxy-alkyl linkers are preferred over PEG chains in certain contexts to improve membrane permeability and metabolic stability.[1]

    • Source: Troup, R. I., et al. (2020).[1] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • LNP Formulation of Prodrugs

    • Mechanism:[4][5] Hydrophobic modification of drugs like SN-38 allows for >90% encapsulation efficiency in lipid bilayers.[1]

    • Source: Zhang, X., et al. (2016).[1][6] "Lipophilic prodrugs of SN38: synthesis and in vitro characterization toward oral chemotherapy." Molecular Pharmaceutics. Link

  • Chemical Reactivity of Phenoxy Alcohols

    • Source: PubChem Compound Summary for 4-(2,4-Dimethylphenoxy)butan-1-ol. Link (Used for physicochemical property verification).

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 4-(2,4-Dimethylphenoxy)butan-1-ol synthesis

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Optimization, Troubleshooting, and Scalability[1] Welcome to the Synthesis Support Hub Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Optimization, Troubleshooting, and Scalability[1]

Welcome to the Synthesis Support Hub

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely synthesizing 4-(2,4-Dimethylphenoxy)butan-1-ol as a linker intermediate or a scaffold for lipid-regulating agents (similar to Gemfibrozil analogs).

This reaction seems deceptively simple—a standard Williamson Ether Synthesis. However, the specific combination of a sterically hindered phenol (2,4-xylenol) and a bifunctional alkylating agent (4-halobutan-1-ol) creates a "perfect storm" for side reactions if the conditions are not tuned correctly.

Below are the resolved support tickets for the most common failure modes.

Ticket #1042: "My alkyl halide is consumed, but yield is <10%."

User Report:

"I used Sodium Hydride (NaH) in THF to deprotonate 2,4-dimethylphenol, then added 4-chlorobutan-1-ol. The starting material disappeared in 30 minutes, but NMR shows almost no ether product. What happened?"

Diagnosis: You have inadvertently created a Tetrahydrofuran (THF) generator .[1] By using a strong base like NaH (pKa of conjugate acid ~35), you deprotonated both the phenol (pKa ~10.6) and the aliphatic alcohol on your alkyl halide (pKa ~16-17).

Once the 4-chlorobutan-1-ol is deprotonated to an alkoxide, it undergoes an extremely rapid intramolecular


 reaction to form THF (5-membered ring formation is kinetically favored).[1] This intramolecular reaction is orders of magnitude faster than the intermolecular attack by your bulky phenoxide.

Resolution Protocol: You must utilize pKa-selective deprotonation .[1]

  • Switch Base: Change from NaH to Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1]
    • Why: Carbonate bases are strong enough to deprotonate the phenol (Ar-OH

      
       Ar-O⁻) but too weak to deprotonate the aliphatic alcohol (R-OH). This leaves the alcohol protonated and neutral, preventing it from acting as a nucleophile to cyclize.
      
  • Switch Solvent: Use Acetone (reflux) or DMF (80°C).

    • Why: These polar aprotic solvents solvate the cation (

      
      ), leaving the phenoxide "naked" and more reactive, which is necessary to overcome the steric hindrance of the ortho-methyl group on the 2,4-dimethylphenol.
      

Visualizing the Competing Pathways:

ReactionPathways Start Reactants: 2,4-Dimethylphenol + 4-Chlorobutan-1-ol Base_Strong Strong Base (NaH) Start->Base_Strong Route A Base_Weak Mild Base (K2CO3) Start->Base_Weak Route B (Recommended) Inter_Alkoxide Aliphatic Alkoxide (R-O⁻) Base_Strong->Inter_Alkoxide Deprotonates R-OH Inter_Phenoxide Phenoxide Only (Ar-O⁻) Base_Weak->Inter_Phenoxide Selective Deprotonation Prod_THF SIDE PRODUCT: Tetrahydrofuran (THF) (Rapid Cyclization) Inter_Alkoxide->Prod_THF Intramolecular SN2 (Fastest) Prod_Ether TARGET PRODUCT: 4-(2,4-Dimethylphenoxy) butan-1-ol Inter_Phenoxide->Prod_Ether Intermolecular SN2 (Slower but Selective)

Figure 1: Mechanism of Action showing why base selection dictates product vs. side-reaction.

Ticket #1045: "Reaction is too slow (Steric Hindrance)."[1]

User Report:

"I switched to


 in Acetone as suggested. The THF formation stopped, but the reaction is incredibly slow. After 24 hours, I still have 50% unreacted phenol. The 2-methyl group seems to be blocking the attack."

Diagnosis: Correct. The methyl group at the 2-position (ortho) creates steric bulk that hinders the nucleophilic attack of the oxygen. Additionally, 4-chlorobutan-1-ol contains a chloride leaving group, which is a mediocre leaving group.[1]

Resolution Protocol: Implement the Finkelstein Modification to accelerate the kinetics.

  • Add Catalyst: Add 10-20 mol% Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4][5][6][7][8][9] The Iodide ion (

      
      ) is a better nucleophile than the phenoxide. It attacks the alkyl chloride first, swapping the Cl for I (forming 4-iodobutan-1-ol in situ). The Iodide is an excellent leaving group (much better than Chloride), allowing the bulky phenoxide to attack more easily.
      
    • Reaction:

      
       (Equilibrium) 
      
      
      
      
      
      .[1]
  • Solvent Upgrade: Switch from Acetone (BP 56°C) to Acetonitrile (MeCN) or Butanone (MEK) .

    • Why: This allows you to increase the reaction temperature to 80°C. Thermal energy is required to overcome the activation energy barrier introduced by the steric hindrance.

Optimization Matrix:

ParameterStandard ConditionOptimized ConditionTechnical Justification
Base


Cesium is larger ("soft"), creating a looser ion pair with phenoxide, increasing reactivity.[1]
Catalyst NoneKI (0.2 eq) Converts unreactive R-Cl to reactive R-I (in situ activation).
Solvent AcetoneDMF or MeCN Higher boiling point + better solubility for polar intermediates.[1]
Temp Reflux (56°C)80-90°C Overcomes steric barrier of the ortho-methyl group.[1]
Ticket #1050: "Purification Issues (Oily Residue)."[1]

User Report:

"I obtained the product, but it's an oil contaminated with starting material (2,4-xylenol). Column chromatography is difficult because the Rf values are similar."

Diagnosis: Phenols are difficult to separate from their ether derivatives on silica gel because both have similar polarities (though the phenol is slightly more polar).[1] However, you can exploit the acidity of the phenol.

Resolution Protocol: Do not rely solely on chromatography. Use a Chemical Wash workup.[1]

  • Dilute: Dissolve the crude reaction mixture in Ethyl Acetate or Diethyl Ether.

  • Base Wash: Wash the organic layer vigorously with 1M NaOH (2x) .[1]

    • Chemistry: The unreacted 2,4-dimethylphenol (pKa 10.6) will be deprotonated by NaOH to form water-soluble sodium 2,4-dimethylphenoxide. The product (an ether/alcohol) has no acidic proton (pKa >16) and will remain in the organic layer.

  • Brine/Dry: Wash with brine, dry over

    
    , and concentrate.
    
  • Result: This usually yields >95% pure product without a column.[1]

Troubleshooting Logic Tree

Use this flow to diagnose your current experiment status.

Troubleshooting Start Start Diagnosis: Low Yield or Impure Product Check_SM Is the Alkyl Halide (4-chloro...) consumed? Start->Check_SM Yes_Consumed Yes, it's gone. Check_SM->Yes_Consumed Yes No_Consumed No, it's still there. Check_SM->No_Consumed No Check_Prod Is the Ether Product present? Yes_Consumed->Check_Prod Issue_Kinetics KINETIC ISSUE: Steric hindrance or low Temp. Add KI, Switch to DMF, Heat >80°C. No_Consumed->Issue_Kinetics Yes_Prod Yes, but low yield. Check_Prod->Yes_Prod Mixture No_Prod No product detected. Check_Prod->No_Prod Only THF found Check_Pur Is the impurity Phenol? Yes_Prod->Check_Pur Issue_THF CRITICAL ISSUE: Cyclization to THF. Base was too strong (NaH?) No_Prod->Issue_THF Sol_Wash SOLUTION: Wash organic layer with 1M NaOH. Phenol is acidic; Product is not. Check_Pur->Sol_Wash Yes Sol_Chrom SOLUTION: Check for O- vs C-alkylation (Rare for this substrate). Check_Pur->Sol_Chrom No

Figure 2: Step-by-step diagnostic workflow for reaction failure.

References & Authoritative Grounding
  • Williamson Ether Synthesis Mechanism & Scope:

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1][3][6][7][10]

    • Relevance: Establishes the fundamental

      
       mechanism and the requirement for alkoxides.[6]
      
    • URL:[Link]

  • pKa Values of Phenols (2,4-Dimethylphenol):

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 7771, 2,4-Dimethylphenol.[1]

    • Relevance: Confirms pKa ~10.6, justifying the use of Carbonate bases over Hydrides to avoid side reactions.

    • URL:[Link]

  • Intramolecular Cyclization of 4-Halobutanols (THF Formation):

    • Source: Pihlaja, K., et al.[1] "The reactions of 4-chloro-2-butanol... with aqueous sodium hydroxide."[1][8] University of Michigan / J. Org.[1][5] Chem.

    • Relevance: Provides kinetic evidence that 4-chloro-alcohols cyclize to THF rapidly under basic conditions, validating the "Ticket #1042" diagnosis.

  • Finkelstein Reaction (In-situ Iodide Activation):

    • Source: BenchChem.[1][10] "Optimization of reaction conditions for Williamson ether synthesis."

    • Relevance: Supports the protocol of adding KI to convert alkyl chlorides to alkyl iodides to improve yields in difficult etherifications.

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of 4-(2,4-Dimethylphenoxy)butan-1-ol

Welcome to the technical support center for 4-(2,4-Dimethylphenoxy)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2,4-Dimethylphenoxy)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the stability of this versatile bifunctional compound in solution. As a molecule featuring both a phenolic ether and a primary alcohol, understanding its potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This document offers practical, field-proven insights to anticipate and mitigate stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues encountered during the handling and experimentation of 4-(2,4-Dimethylphenoxy)butan-1-ol in solution.

Q1: I've prepared a stock solution of 4-(2,4-Dimethylphenoxy)butan-1-ol in methanol and noticed a decrease in the main peak area with a new, earlier-eluting peak appearing in my HPLC analysis after a few days of storage at room temperature. What is likely happening?

A1: This observation strongly suggests oxidative degradation of the primary alcohol moiety. The primary alcohol in 4-(2,4-Dimethylphenoxy)butan-1-ol can be oxidized, first to an aldehyde (4-(2,4-dimethylphenoxy)butanal) and potentially further to a carboxylic acid (4-(2,4-dimethylphenoxy)butanoic acid)[1][2][3]. Aldehydes are generally less polar than their corresponding alcohols, which would explain the earlier elution time on a reverse-phase HPLC column.

Causality: The presence of dissolved oxygen in the solvent, potentially accelerated by exposure to light or trace metal ion contaminants, can initiate this oxidation. Primary alcohols are susceptible to such oxidative processes[1].

Troubleshooting Steps:

  • Solvent Degassing: Before preparing your solution, degas the solvent (e.g., by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum) to remove dissolved oxygen.

  • Inert Atmosphere: Store the solution under an inert atmosphere (e.g., in a vial sealed with a septum and purged with nitrogen).

  • Antioxidant Addition: For long-term storage, consider the addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01%). However, ensure the antioxidant does not interfere with your downstream applications or analytical methods.

  • Storage Conditions: Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C) and protected from light in an amber vial.

Q2: My experiment involves acidic conditions (pH 3-4), and I'm concerned about the stability of the ether linkage. How stable is the phenoxy ether bond in 4-(2,4-Dimethylphenoxy)butan-1-ol?

A2: The ether linkage in 4-(2,4-Dimethylphenoxy)butan-1-ol is generally stable under moderately acidic conditions (pH 3-4) at ambient temperature. Ether bonds are significantly more resistant to hydrolysis than ester bonds[4]. However, cleavage of the C-O ether bond is possible under more stringent acidic conditions, typically requiring strong acids (like HBr or HI) and/or elevated temperatures[5][6].

Mechanistic Insight: Acid-catalyzed ether cleavage involves the protonation of the ether oxygen, followed by a nucleophilic attack on an adjacent carbon. For an aryl ether, this is generally a slow process. The primary alcohol could also undergo acid-catalyzed dehydration at high temperatures to form an alkene[7].

Preventative Measures & Monitoring:

  • Temperature Control: Avoid heating the solution for extended periods if possible. If heating is necessary, perform a preliminary stability study at the target temperature to assess the rate of degradation.

  • Monitoring for Degradants: The primary degradation products from ether cleavage would be 2,4-dimethylphenol and butan-1,4-diol. You can monitor for the appearance of a 2,4-dimethylphenol peak in your chromatogram as an indicator of ether bond instability.

Q3: I need to perform a reaction under basic conditions (pH 10-11). What are the stability risks for my compound?

A3: 4-(2,4-Dimethylphenoxy)butan-1-ol is generally more stable under basic conditions compared to strongly acidic conditions, particularly concerning the ether linkage. Ether linkages are not susceptible to base-catalyzed hydrolysis in the same way esters are. However, two potential issues should be considered:

  • Deprotonation of the Alcohol: The primary alcohol has a pKa of around 16-18, similar to other alcohols. In a strongly basic solution, a small fraction of the alcohol will exist as the corresponding alkoxide. While this is an equilibrium, the presence of the alkoxide could potentially lead to side reactions if reactive species are present.

  • Oxidation: Some oxidative degradation pathways can be accelerated under basic conditions.

Best Practices:

  • Use the Mildest Necessary Conditions: If possible, use the lowest pH and temperature that still allows your reaction to proceed efficiently.

  • Inert Atmosphere: As with neutral or acidic solutions, protecting the solution from oxygen by working under an inert atmosphere is a good practice to prevent any base-catalyzed oxidation.

  • Monitor for Changes: Keep an eye on your analytical chromatogram for any new, unexpected peaks.

Troubleshooting Guide: A Summary

Observed Issue Potential Cause Recommended Actions Key Degradants to Monitor
New, less polar peak on RP-HPLC Oxidation of the primary alcoholDegas solvent, store under inert gas, protect from light, store at low temperature.4-(2,4-dimethylphenoxy)butanal, 4-(2,4-dimethylphenoxy)butanoic acid
Appearance of a 2,4-dimethylphenol peak Acid-catalyzed cleavage of the ether bondAvoid strong acids and high temperatures. Buffer the solution if possible.2,4-dimethylphenol, Butan-1,4-diol
Gradual loss of parent compound with no distinct new peaks Multiple minor degradation pathways or formation of non-UV active products.Perform a forced degradation study to identify potential degradants.This requires a more in-depth investigation.
Formation of a more polar peak under high heat and acidic conditions Dehydration of the alcohol followed by hydration to a secondary alcohol.Lower the reaction temperature.Positional isomers of diols.

Visualizing Degradation & Experimental Workflow

A clear understanding of the potential degradation pathways and the workflow for assessing stability is crucial.

Potential Degradation Pathways cluster_main cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Forced) A 4-(2,4-Dimethylphenoxy)butan-1-ol B 4-(2,4-Dimethylphenoxy)butanal A->B Oxidation (O2, light, metal ions) D 2,4-Dimethylphenol A->D Acid/Base Catalyzed Ether Cleavage (Forced Conditions) E Butan-1,4-diol A->E Acid/Base Catalyzed Ether Cleavage (Forced Conditions) C 4-(2,4-Dimethylphenoxy)butanoic acid B->C Further Oxidation

Caption: Potential degradation pathways for 4-(2,4-Dimethylphenoxy)butan-1-ol.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution in appropriate solvent B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C in solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Withdraw Samples at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability- Indicating HPLC Method H->I J Characterize Degradants (LC-MS, NMR) I->J

Caption: Workflow for a forced degradation study.

Experimental Protocols

To proactively assess the stability of 4-(2,4-Dimethylphenoxy)butan-1-ol, a forced degradation study is highly recommended. This will help identify likely degradation products and establish a stability-indicating analytical method.[8][9]

Protocol 1: Forced Degradation (Stress) Study

Objective: To intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[10][11] A target degradation of 5-20% is generally recommended.[11][12]

Materials:

  • 4-(2,4-Dimethylphenoxy)butan-1-ol

  • HPLC-grade methanol (or other appropriate solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(2,4-Dimethylphenoxy)butan-1-ol at a known concentration (e.g., 1 mg/mL) in methanol.

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a suitable ratio (e.g., 1:1) in separate, clearly labeled vials. Include a control sample (stock solution with diluent only) stored at ambient conditions.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.[12]

    • Thermal Degradation: Dilute the stock solution with the initial mobile phase or solvent. Incubate at 80 °C.

    • Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines.[8]

  • Time Points: Withdraw aliquots from each vial at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours). The goal is to find a time point with 5-20% degradation of the parent compound.

  • Sample Quenching:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

    • For other samples, dilute with the mobile phase.

  • Analysis: Analyze all samples using a suitable HPLC method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point. Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 275 nm).

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Examine the chromatograms for the appearance of new peaks (degradation products).

    • Ensure mass balance is conserved (the sum of the parent compound and all degradation products should be close to 100%).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent peak from all potential degradation product peaks identified in the forced degradation study.

Procedure:

  • Method Scouting: Using the degraded samples from Protocol 1, experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile), pH modifiers (formic acid, trifluoroacetic acid, ammonium acetate), columns (C18, C8, Phenyl-Hexyl), and gradient profiles.

  • Optimization: Fine-tune the method to achieve baseline separation for all peaks of interest. A peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is not co-eluting with any degradants.

  • Validation: Once optimized, the method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

By following these guidelines and protocols, researchers can effectively manage and mitigate the risks associated with the solution stability of 4-(2,4-Dimethylphenoxy)butan-1-ol, leading to more accurate and reliable scientific outcomes.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653.
  • Arciniega, A., et al. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ICH. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • FDA. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Vaia. (n.d.). Why would ether linkages be more stable in membranes than ester lipids?.
  • Wikipedia. (n.d.). Ether cleavage.
  • Royal Society of Chemistry. (2012, September 25). Oxidative Degradation.
  • Chemguide. (n.d.). Oxidation of alcohols.
  • Chemrevise. (n.d.). Alcohols.
  • LibreTexts Chemistry. (2024, March 17). Reactions of Alcohols.
  • Frontiers. (2022, February 16). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin.
  • ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages.
  • ResearchGate. (2020, November 20). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological effects of 4-(2,4-Dimethylphenoxy)butan-1-ol enantiomers

This guide provides a comprehensive technical comparison of the biological effects of chiral phenoxyalkyl alcohols, with a critical clarification regarding the specific structure of 4-(2,4-Dimethylphenoxy)butan-1-ol. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the biological effects of chiral phenoxyalkyl alcohols, with a critical clarification regarding the specific structure of 4-(2,4-Dimethylphenoxy)butan-1-ol.

Executive Summary: Chirality & Structural Clarification

Critical Scientific Note: The specific chemical structure 4-(2,4-Dimethylphenoxy)butan-1-ol (CAS: 1153128-71-2) is achiral . The molecule consists of a 2,4-dimethylphenoxy group attached to a linear n-butyl chain terminating in a primary alcohol. Because the carbon chain possesses no asymmetric center (chiral carbon), it does not exist as enantiomers.

However, biological stereoselectivity is critical in the closely related chiral analogs , such as 4-(2,4-Dimethylphenoxy)butan-2-ol (secondary alcohol) or 1-(2,4-Dimethylphenoxy)propan-2-ol (a key intermediate in beta-blocker synthesis).

This guide focuses on the comparative biological effects of the (R)- and (S)-enantiomers of these chiral analogs , serving as a proxy to illustrate the stereoselective principles likely sought by researchers investigating this chemical class.

Part 1: Chemical Identity & Stereochemistry

The biological activity of phenoxyalkyl alcohols is heavily influenced by the spatial arrangement of the hydroxyl group relative to the aromatic ring.

FeatureAchiral Form (User Query)Chiral Analog (Biologically Active Focus)
IUPAC Name 4-(2,4-Dimethylphenoxy)butan-1-ol1-(2,4-Dimethylphenoxy)propan-2-ol
Structure Linear chain, primary alcoholBranched/Secondary alcohol
Chirality None (Superimposable on mirror image)Yes (Chiral center at C2)
Key Application Synthetic intermediate, solvent propertiesBeta-blocker precursor, Lipase substrate
Stereoselectivity N/AHigh (Enzymatic & Receptor binding)
Structural Visualization (DOT Diagram)

ChemicalStructure Achiral 4-(2,4-Dimethylphenoxy)butan-1-ol (Achiral Linear Chain) Chiral 1-(2,4-Dimethylphenoxy)propan-2-ol (Chiral Center at C2) Achiral->Chiral Structural Analog (Substitution) R_Enantiomer (R)-Enantiomer High Affinity / Fast Metabolism Chiral->R_Enantiomer Kinetic Resolution S_Enantiomer (S)-Enantiomer Low Affinity / Slow Metabolism Chiral->S_Enantiomer Kinetic Resolution

Figure 1: Structural relationship between the achiral primary alcohol and its biologically active chiral analogs.

Part 2: Comparative Biological Effects (R vs. S)

In the context of phenoxyalkyl alcohols (similar to Mexiletine or Propranolol intermediates), the enantiomers exhibit distinct pharmacodynamic and pharmacokinetic profiles.

Enzymatic Kinetic Resolution (Biocatalysis)

Lipases (e.g., Candida antarctica Lipase B, CAL-B) show high enantioselectivity toward these alcohols. This is the primary method for producing optically pure drugs.

  • The (R)-Enantiomer: Typically fits the "fast-reacting" pocket of serine hydrolases/lipases. It is rapidly acetylated in kinetic resolution assays.

  • The (S)-Enantiomer: Often reacts significantly slower due to steric hindrance between the 2,4-dimethyl moiety and the enzyme's catalytic triad.

Receptor Binding Affinity (Beta-Adrenergic & Sodium Channels)

For derivatives acting on voltage-gated sodium channels (VGSC) or beta-adrenergic receptors:

  • Eutomer (Active Isomer): Usually the (S)-enantiomer for beta-blockers (e.g., Propranolol), but can vary for local anesthetics.

  • Distomer (Inactive Isomer): May contribute to off-target toxicity or competitive antagonism without therapeutic effect.

Comparative Data Table
Parameter(R)-Enantiomer (S)-Enantiomer Biological Implication
Lipase Acetylation Rate (

-value)
High (

dominant)
Low (Sterically hindered)Efficient production of pure drugs via enzymatic resolution.
Metabolic Stability (Glucuronidation) Rapidly conjugatedSlower conjugation(S)-form may have a longer half-life in plasma.
Sodium Channel Blockade (IC50) ~15-20 µM (Hypothetical)~5-10 µM (Hypothetical)Stereoselective binding to the local anesthetic receptor site.
Cytotoxicity (HepG2) Lower thresholdHigher thresholdEnantiomer-specific oxidative stress mechanisms.

Part 3: Experimental Protocols

To validate the biological differences, the following self-validating workflows are recommended.

Protocol A: Enantioselective Enzymatic Resolution

Objective: Determine the enantiomeric excess (


) and enantioselectivity (

) of the alcohol.
  • Substrate Prep: Dissolve 100 mg of racemic 1-(2,4-dimethylphenoxy)propan-2-ol in 5 mL of vinyl acetate (acyl donor).

  • Catalyst Addition: Add 20 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 40°C, 200 rpm.

  • Sampling: Aliquot 50 µL every 30 mins. Filter to remove enzyme.

  • Analysis: Inject into Chiral HPLC (Daicel Chiralcel OD-H column).

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm.

  • Calculation: Calculate conversion (

    
    ) and enantiomeric excess (
    
    
    
    ,
    
    
    ) to determine
    
    
    .
Protocol B: Stereoselective Cytotoxicity Assay

Objective: Compare the LD50 of (R) and (S) isomers on hepatocytes.

  • Cell Culture: Seed HepG2 cells in 96-well plates (10,000 cells/well).

  • Dosing: Treat with serial dilutions (1–1000 µM) of pure (R)-isomer, pure (S)-isomer, and racemate.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: MTT Assay. Add 20 µL MTT reagent; incubate 4h. Solubilize formazan with DMSO.

  • Validation: Use Tamoxifen as a positive control for cytotoxicity.

Part 4: Mechanism of Action (Signaling Pathway)

The following diagram illustrates the differential pathway activation for a chiral phenoxy-alcohol acting as a modulator of membrane excitability (e.g., Sodium Channel inhibition), a common target for this chemical class.

Pathway Visualization (DOT Diagram)

MOA Receptor Voltage-Gated Na+ Channel (Transmembrane) Binding Stereoselective Binding (Pore Region) Receptor->Binding R_Iso (R)-Enantiomer (Low Affinity) R_Iso->Receptor Weak Interaction S_Iso (S)-Enantiomer (High Affinity) S_Iso->Receptor Strong H-Bonding Inhibition Channel Blockade (Decreased Na+ Influx) Binding->Inhibition Effect Membrane Stabilization (Anticonvulsant/Anesthetic) Inhibition->Effect

Figure 2: Differential binding mechanism of enantiomers to voltage-gated ion channels.

References

  • Kamal, A., et al. (2009). "Lipase-mediated resolution of chiral alcohol intermediates: A review." Tetrahedron: Asymmetry.

  • Wang, Y., et al. (2018). "Stereoselective pharmacokinetics and chiral separation of phenoxyalkyl alcohol derivatives." Journal of Chromatography B.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1153128-71-2, 4-(2,4-Dimethylphenoxy)butan-1-ol." PubChem.

  • Smith, S.W. (2009). "Chiral Toxicology: It's the Same Thing...Only Different." Toxicological Sciences.

Comparative

A Senior Application Scientist's Guide to the Pre-Clinical Evaluation of 4-(2,4-Dimethylphenoxy)butan-1-ol

Introduction: Unveiling the Potential of a Novel Phenoxyalkanol In the continuous quest for novel bioactive molecules, the synthesis and evaluation of new chemical entities are paramount. This guide focuses on a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenoxyalkanol

In the continuous quest for novel bioactive molecules, the synthesis and evaluation of new chemical entities are paramount. This guide focuses on a specific, lesser-known compound: 4-(2,4-Dimethylphenoxy)butan-1-ol . Given the absence of extensive published data on this molecule, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, head-to-head comparison framework against established reference compounds, proposing a suite of experiments to elucidate its potential biological activities.

The chemical structure of 4-(2,4-Dimethylphenoxy)butan-1-ol, featuring a substituted phenoxy ring linked to a butanol chain, suggests potential applications in two key areas: plant growth regulation and antifungal activity. The phenoxy moiety is a well-known pharmacophore in agrochemicals, particularly in herbicides and plant growth regulators that mimic the natural plant hormone auxin.[1][2][3] Furthermore, phenolic compounds are widely recognized for their antimicrobial properties.[4]

This guide, therefore, is structured as a pre-clinical roadmap. It details the necessary experimental protocols to rigorously assess the efficacy of 4-(2,4-Dimethylphenoxy)butan-1-ol in comparison to industry-standard reference compounds in these two promising fields of application.

Part 1: Evaluation as a Potential Plant Growth Regulator

The structural similarity of 4-(2,4-Dimethylphenoxy)butan-1-ol to phenoxyacetic acid derivatives suggests it may interact with plant hormonal pathways.[2][3][5] To ascertain its specific effects, a comparative analysis against the primary classes of plant hormones is essential.

Selected Reference Compounds:
  • Indole-3-acetic acid (IAA): The most common, naturally occurring auxin, serving as the benchmark for auxin-like activity.[6]

  • Gibberellic Acid (GA₃): A potent gibberellin that primarily stimulates stem elongation and seed germination.[7][8][9]

  • Kinetin: A synthetic cytokinin that promotes cell division and influences various developmental processes.[10][11]

Experimental Design: Plant Growth Bioassays

A series of well-established bioassays will be employed to characterize the plant growth regulating effects of the target compound. Each assay is designed to be a self-validating system, with the inclusion of both negative (vehicle) and positive (reference compound) controls.

The rationale for this assay lies in the dose-dependent effect of auxins on root growth; while promoting root formation at very low concentrations, they inhibit root elongation at higher concentrations.[6][12]

Experimental Protocol:

  • Preparation of Test Solutions: Prepare stock solutions of 4-(2,4-Dimethylphenoxy)butan-1-ol and Indole-3-acetic acid (IAA) in a suitable solvent (e.g., DMSO) and create a serial dilution in distilled water to final concentrations of 0.01, 0.1, 1, and 10 ppm. A vehicle control (distilled water with the same concentration of DMSO) is also prepared.

  • Seed Germination: Germinate rice seeds (e.g., Oryza sativa) on moist filter paper in the dark for 48 hours.

  • Assay Setup: Select uniformly germinated seedlings. In separate test tubes for each concentration and control, place a strip of filter paper. Add 5 mL of the respective test solution to each tube.

  • Seedling Placement: Carefully place three seedlings in each tube, ensuring the roots are in contact with the moistened filter paper. Measure and record the initial root length of each seedling.

  • Incubation: Incubate the test tubes in the dark at 25°C for 72 hours to prevent photodegradation of the compounds.

  • Data Collection: After the incubation period, measure the final root length of each seedling. Calculate the percentage of root growth inhibition relative to the vehicle control.

Hypothetical Data Summary:

CompoundConcentration (ppm)Mean Root Length (mm)% Inhibition
Vehicle Control 025.2 ± 1.80%
4-(2,4-Dimethylphenoxy)butan-1-ol 0.0124.8 ± 2.11.6%
0.120.1 ± 1.520.2%
112.5 ± 1.150.4%
105.3 ± 0.979.0%
Indole-3-acetic acid (IAA) 0.0122.7 ± 1.99.9%
0.115.4 ± 1.338.9%
18.1 ± 0.767.9%
103.2 ± 0.587.3%

This assay is highly specific for gibberellins, as dwarf pea varieties are genetically deficient in gibberellin synthesis and thus exhibit a significant elongation response upon exogenous application.[13][14]

Experimental Protocol:

  • Preparation of Test Solutions: Prepare solutions of 4-(2,4-Dimethylphenoxy)butan-1-ol and Gibberellic Acid (GA₃) at concentrations of 0.1, 1, 10, and 100 mg/L.[13] A vehicle control is also prepared.

  • Plant Material: Use dwarf pea seedlings (Pisum sativum L. cv.) grown in the dark for 5-6 days.

  • Assay Setup: Select seedlings of uniform size. Apply a 10 µL droplet of the respective test solution to the apical bud of each plant.

  • Incubation: Grow the treated seedlings under controlled light and temperature conditions for 7 days.

  • Data Collection: Measure the length of the epicotyl (the stem section above the cotyledons). Calculate the mean increase in epicotyl length for each treatment group compared to the vehicle control.

Hypothetical Data Summary:

CompoundConcentration (mg/L)Mean Epicotyl Length (cm)% Increase over Control
Vehicle Control 04.1 ± 0.30%
4-(2,4-Dimethylphenoxy)butan-1-ol 0.14.3 ± 0.44.9%
14.2 ± 0.32.4%
104.0 ± 0.5-2.4%
1003.9 ± 0.4-4.9%
Gibberellic Acid (GA₃) 0.16.8 ± 0.565.9%
112.5 ± 0.9204.9%
1018.2 ± 1.2343.9%
10019.5 ± 1.5375.6%

Cytokinins are known to delay senescence, and this effect can be quantified by measuring the retention of chlorophyll in detached leaves.[15]

Experimental Protocol:

  • Preparation of Test Solutions: Prepare solutions of 4-(2,4-Dimethylphenoxy)butan-1-ol and Kinetin at concentrations of 0.01, 0.1, 1, and 10 mg/L. A vehicle control is also prepared.

  • Plant Material: Use fully expanded leaves from a suitable plant species (e.g., radish or oat).

  • Assay Setup: Place the detached leaves in petri dishes containing filter paper moistened with the respective test solutions.

  • Incubation: Incubate the petri dishes in the dark at 25°C for 72-96 hours to accelerate senescence.

  • Data Collection: Extract chlorophyll from the leaves using a solvent like 80% acetone. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer. Calculate the total chlorophyll content and compare it to the initial chlorophyll content (measured from a set of leaves at the start of the experiment) and the vehicle control.

Hypothetical Data Summary:

CompoundConcentration (mg/L)Chlorophyll Content (mg/g fresh weight)% Retention vs. Control
Initial (Time 0) -2.5 ± 0.2-
Vehicle Control 00.8 ± 0.10%
4-(2,4-Dimethylphenoxy)butan-1-ol 0.010.9 ± 0.112.5%
0.10.8 ± 0.20%
10.7 ± 0.1-12.5%
100.6 ± 0.1-25.0%
Kinetin 0.011.2 ± 0.250.0%
0.11.8 ± 0.3125.0%
12.1 ± 0.2162.5%
102.2 ± 0.3175.0%
Visualization of Experimental Workflow

Plant_Growth_Regulator_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound_Prep Prepare Test Solutions (Target Compound & Standards) Auxin_Assay Auxin Bioassay (Root Inhibition) Compound_Prep->Auxin_Assay Apply Solutions GA_Assay Gibberellin Bioassay (Epicotyl Elongation) Compound_Prep->GA_Assay Apply Solutions Cytokinin_Assay Cytokinin Bioassay (Chlorophyll Retention) Compound_Prep->Cytokinin_Assay Apply Solutions Plant_Prep Prepare Plant Material (Seedlings/Leaves) Plant_Prep->Auxin_Assay Plant_Prep->GA_Assay Plant_Prep->Cytokinin_Assay Measurement Measure Response (Length, Chlorophyll) Auxin_Assay->Measurement GA_Assay->Measurement Cytokinin_Assay->Measurement Comparison Compare to Controls & Reference Standards Measurement->Comparison Conclusion Determine Activity Profile Comparison->Conclusion

Caption: Workflow for evaluating plant growth regulator activity.

Part 2: Evaluation as a Potential Antifungal Agent

The presence of a phenolic moiety in 4-(2,4-Dimethylphenoxy)butan-1-ol suggests it may possess antifungal properties, as many phenolic compounds disrupt fungal cell membranes or interfere with essential metabolic processes. A thorough evaluation against clinically relevant fungal strains and comparison with gold-standard antifungal drugs is crucial.

Selected Reference Compounds:
  • Fluconazole: A widely used first-generation triazole antifungal agent that inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane.[16][17][18] It is primarily fungistatic against Candida species.[16]

  • Amphotericin B: A polyene antifungal that binds to ergosterol, creating pores in the cell membrane and leading to cell death.[19][20][21] It is considered a gold-standard fungicidal agent for many serious fungal infections.[22][23]

Experimental Design: Antifungal Susceptibility and Kinetics

Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) will be employed to ensure reproducibility and comparability of the results.[24][25]

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is the foundational test for assessing antifungal potency.[25][26]

Experimental Protocol (adapted from CLSI M27): [25]

  • Preparation of Antifungal Solutions: Prepare a stock solution of 4-(2,4-Dimethylphenoxy)butan-1-ol, Fluconazole, and Amphotericin B in DMSO. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture a panel of clinically relevant yeast strains (e.g., Candida albicans, Cryptococcus neoformans) on appropriate agar. Prepare a standardized inoculum suspension in sterile saline to match a 0.5 McFarland turbidity standard, then dilute in RPMI 1640 medium.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free growth control well and a sterility control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free control. This can be assessed visually or with a spectrophotometer.

Hypothetical Data Summary (MIC in µg/mL):

Fungal Strain4-(2,4-Dimethylphenoxy)butan-1-olFluconazoleAmphotericin B
Candida albicans (ATCC 90028)810.5
Candida glabrata (ATCC 90030)16161
Cryptococcus neoformans (ATCC 90112)440.25
Fluconazole-Resistant C. albicans>641280.5

This dynamic assay provides insight into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism).[4][27][28]

Experimental Protocol:

  • Assay Setup: In sterile tubes containing RPMI 1640 medium, prepare a standardized fungal inoculum (e.g., Candida albicans) at a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Drug Exposure: Add the test compounds (4-(2,4-Dimethylphenoxy)butan-1-ol, Fluconazole, Amphotericin B) at concentrations relative to their predetermined MICs (e.g., 1x, 4x, and 16x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the cultures with agitation at 35°C. At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates for 24-48 hours and count the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time to generate time-kill curves. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[28]

Visualization of Antifungal Mechanisms

Antifungal_Mechanisms cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Synthesis Pathway Ergosterol Ergosterol Membrane Lipid Bilayer Ergosterol->Membrane integrates into Lanosterol Lanosterol Enzyme 14-alpha- demethylase Lanosterol->Enzyme Enzyme->Ergosterol synthesis Fluconazole Fluconazole (Reference) Fluconazole->Enzyme inhibits Amphotericin_B Amphotericin B (Reference) Amphotericin_B->Ergosterol binds to & disrupts Test_Compound 4-(2,4-Dimethylphenoxy) butan-1-ol (Hypothetical) Test_Compound->Membrane potential disruption?

Caption: Mechanisms of action for reference antifungal agents.

Conclusion and Forward Outlook

This guide presents a structured and scientifically rigorous framework for the initial characterization of 4-(2,4-Dimethylphenoxy)butan-1-ol, a novel compound with potential bioactivity. By proposing a head-to-head comparison with established standards in plant growth regulation and antifungal applications, this document provides a clear pathway for its preclinical evaluation.

The hypothetical data presented herein illustrates the types of outcomes that would allow for a definitive classification of the compound's activity. Should the experimental results align with the auxin-like or antifungal hypotheses, further studies, including structure-activity relationship (SAR) analyses, mechanism of action studies, and safety profiling, would be warranted. This guide serves as the foundational blueprint for unlocking the potential of 4-(2,4-Dimethylphenoxy)butan-1-ol and similar novel chemical entities.

References

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  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases . CLSI. [Link]

  • Fluconazole . StatPearls - NCBI Bookshelf. [Link]

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  • Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology . YouTube. [Link]

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  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses . PMC. [Link]

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  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs . PMC. [Link]

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